7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated 2,7-naphthyridine core. Key structural elements include:
- A tert-butoxycarbonyl (Boc) protecting group at position 7, enhancing stability during synthetic processes.
- A carboxylic acid moiety at position 4, enabling functionalization for drug design.
- Partial saturation of the naphthyridine ring (5,6,7,8-tetrahydro), which modulates electronic properties and solubility.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-10-9(8-16)6-15-7-11(10)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMOUCKEBWITHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126653 | |
| Record name | 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-71-3 | |
| Record name | 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250999-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy and Key Intermediates
The synthesis typically starts from substituted 2,7-naphthyridine or related pyridine derivatives. Key steps involve:
- Introduction of the BOC protecting group on the nitrogen atom to facilitate subsequent transformations and purification.
- Partial hydrogenation or regioselective catalytic reduction of the aromatic 2,7-naphthyridine ring to the tetrahydro derivative.
- Functionalization at the 4-position to introduce the carboxylic acid functionality.
- Use of protecting groups such as tert-butyl carbamate to allow selective deprotection under acidic conditions.
Protection of the Nitrogen: Introduction of the tert-Butoxycarbonyl Group
- The nitrogen of the tetrahydro-2,7-naphthyridine system is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
- Completion is monitored by LC-MS or chromatographic techniques.
- The product is isolated by concentration and chromatographic purification.
Partial Hydrogenation or Catalytic Reduction
- The aromatic 2,7-naphthyridine ring is partially hydrogenated to the 5,6,7,8-tetrahydro derivative.
- Regioselective catalytic reduction methods are reported, often using heterogeneous catalysts under hydrogen atmosphere.
- Literature notes that such methods yield 1,2,3,4-tetrahydro-2,7-naphthyridines and by extension can be adapted for 5,6,7,8-tetrahydro derivatives.
Functional Group Transformations
- Oxidation of aldehyde intermediates or direct carboxylation at the 4-position of the tetrahydro-naphthyridine ring is employed to introduce the carboxylic acid group.
- Use of intermediates such as 4-formyl-2,7-naphthyridine followed by oxidation to 2,7-naphthyridine-4-carboxylic acid is documented.
- Condensation reactions using Meldrum's acid or peptide coupling reagents facilitate the formation of carboxylic acid derivatives with high specificity.
Deprotection and Purification
- The BOC protecting group is removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in solvents such as dichloromethane or 1,4-dioxane.
- Temperature for deprotection ranges from -20°C to 80°C depending on the substrate and acid used.
- Purification is achieved by column chromatography, recrystallization, or extraction techniques.
Detailed Stepwise Example Synthesis (From EP 4 289 850 A1)
Bases and Solvents Used in Preparation
Summary of Key Research Findings
- The use of tert-butoxycarbonyl as a protecting group is advantageous due to its acid-labile nature, facilitating selective deprotection at the final stage.
- Regioselective catalytic reduction of 2,7-naphthyridine derivatives is a crucial step to obtain the tetrahydro form, with literature supporting high selectivity and yields.
- Oxidation and functionalization steps are well-established with various oxidants and coupling reagents, allowing modular synthesis of the carboxylic acid moiety.
- Purification techniques such as column chromatography and recrystallization are essential to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine core, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and synthetic differences between the target compound and analogous molecules:
Key Takeaways
- Structural Nuances : Positional isomerism (e.g., 1,8- vs. 2,7-naphthyridine) and substituent choice (halogens, Boc, salts) dictate reactivity and bioactivity.
- Synthetic Efficiency : Optimized routes (e.g., ’s 63.69% yield) highlight the importance of mild conditions and minimal byproducts.
- Therapeutic Potential: While the target compound’s exact role is unclear, its structural features align with intermediates in kinase inhibitor development.
Biological Activity
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 199328-74-0
Biological Activity Overview
Research indicates that naphthyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have documented the cytotoxic effects of naphthyridine derivatives against various cancer cell lines. For instance, compounds similar to 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine have shown IC values ranging from 0.03 to 12.86 μM against human cancer cell lines such as HL-60 leukemia and MCF-7 breast cancer cells .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory mediators in vitro. For example, studies have shown that naphthyridine compounds can reduce the production of nitric oxide (NO), IL-6, and TNF-α in LPS-induced RAW 264.7 cells .
The mechanisms through which this compound exerts its biological effects may include:
- DNA Intercalation : Similar naphthyridine compounds have been shown to intercalate into DNA, which can lead to the induction of apoptosis in cancer cells through p53-independent pathways .
- Caspase Activation : The activation of caspases has been implicated in the apoptotic processes induced by these compounds. This involves cleavage of PARP (Poly ADP-ribose polymerase), leading to programmed cell death .
- Reactive Oxygen Species (ROS) Generation : Certain naphthyridine derivatives are known to induce oxidative stress in cancer cells by over-generating reactive oxygen species .
Case Studies
Several case studies highlight the efficacy of naphthyridine derivatives:
- Cytotoxicity Against Cancer Cell Lines : A study evaluating various naphthyridine derivatives found significant cytotoxic effects against H1299 and A549 non-small cell lung cancer cell lines with IC values ranging from 10.47 to 15.03 μg/mL .
- Anti-inflammatory Activity : In another study focusing on inflammatory responses in macrophages, it was observed that specific naphthyridine compounds significantly inhibited the production of inflammatory cytokines with IC values between 20.51 and 66.96 μM .
Summary Table of Biological Activities
| Activity Type | Cell Lines Tested | IC Range |
|---|---|---|
| Anticancer | HL-60 leukemia | 0.03 - 12.86 μM |
| MCF-7 breast cancer | ||
| Anti-inflammatory | RAW 264.7 cells | 20.51 - 66.96 μM |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | KCO, CsCO, toluene, 150°C | Substitution | ~70% |
| 2 | NaOH, 1,4-dioxane/water, 85°C | Hydrolysis | ~90% |
Basic: How can purity and structural integrity be validated for this compound?
Methodological Answer:
Use a combination of HPLC (for purity assessment) and spectroscopic techniques:
- 1H NMR : Confirm the presence of Boc groups (singlet at ~1.4 ppm for tert-butyl protons) and aromatic protons in the naphthyridine core (6.5–8.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ expected at ~337.4 g/mol for CHNO) .
- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm for Boc and carboxylic acid groups) .
Note : Discrepancies in spectral data may arise from tautomerism in the tetrahydro-naphthyridine ring. Always compare with computed spectra from reliable databases like PubChem .
Advanced: How to resolve contradictions in spectral data for Boc-protected intermediates?
Methodological Answer:
Contradictions often arise from rotamers (due to restricted rotation in Boc groups) or solvent effects . For example:
- Dynamic NMR : Use variable-temperature NMR to identify rotameric splitting in tert-butyl protons .
- Computational Modeling : Optimize molecular geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR spectra with tools like Gaussian or ORCA. Compare with experimental data to assign correct tautomers .
- X-ray Crystallography : Resolve ambiguities by crystallizing the compound and analyzing its solid-state structure .
Advanced: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
The Boc group is sensitive to acidic hydrolysis and thermal decomposition . Key stability factors:
Q. Table 2: Stability Profile
| Condition | Risk | Mitigation |
|---|---|---|
| Moisture | Hydrolysis of Boc | Store with desiccants |
| Light | Radical degradation | Use amber glass vials |
| Temperature >25°C | Thermal decomposition | Refrigerate at –20°C |
Advanced: How to design experiments for studying degradation products?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions:
- Acidic : 0.1 M HCl at 40°C for 24 hours.
- Basic : 0.1 M NaOH at 40°C for 24 hours.
- Oxidative : 3% HO at 25°C for 48 hours.
- Analytical Tools :
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The naphthyridine core may act as a hydrogen-bond acceptor .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5, moderate solubility) based on SMILES strings (e.g., CC(C)(C)OC(=O)N1C2=CN=C3C(=C2CC1)C(=CC=C3)C(=O)O) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing or reactions .
- Spill Management : Neutralize acidic degradation products with sodium bicarbonate. Collect waste in sealed containers labeled "halogenated organic waste" .
- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
